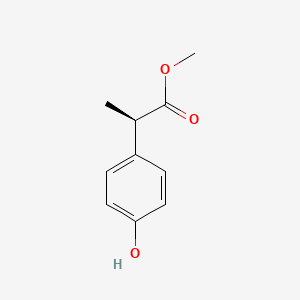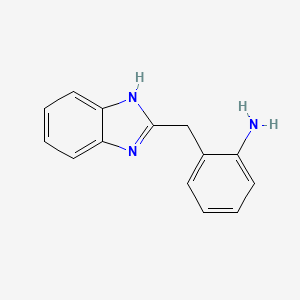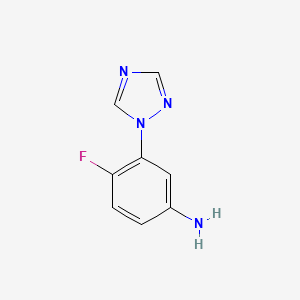![molecular formula C9H9BrN2 B11719537 5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11719537.png)
5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine: is a heterocyclic compound with the molecular formula C9H9BrN2 and a molecular weight of 225.09 g/mol . This compound is characterized by a pyrrolo[2,3-B]pyridine core structure, which is substituted with bromine at the 5-position and methyl groups at the 2- and 6-positions. It is a valuable intermediate in organic synthesis and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine typically involves the bromination of 2,6-dimethylpyridine followed by cyclization. One common method includes:
Bromination: 2,6-dimethylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Cyclization: The brominated intermediate undergoes cyclization under acidic conditions to form the pyrrolo[2,3-B]pyridine core.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 5-azido-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine or 5-thio-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine.
Oxidation: Formation of 2,6-dimethyl-5-formyl-1H-pyrrolo[2,3-B]pyridine.
Reduction: Formation of 2,6-dimethyl-1,2,3,4-tetrahydro-1H-pyrrolo[2,3-B]pyridine.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Drug Discovery: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Antimicrobial Agents: Studied for its antimicrobial properties against various bacterial and fungal strains.
Industry:
Material Science: Used in the development of organic electronic materials and conductive polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine, particularly in its role as a kinase inhibitor, involves the inhibition of fibroblast growth factor receptors (FGFRs). This compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation of downstream signaling proteins, which ultimately inhibits cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-B]pyridine
- 2,6-Dimethyl-1H-pyrrolo[2,3-B]pyridine
- 5-Chloro-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine
Uniqueness:
5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective as a synthetic intermediate and a potential therapeutic agent.
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
5-bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-7-4-8(10)6(2)12-9(7)11-5/h3-4H,1-2H3,(H,11,12) |
InChI Key |
YZWSSKXHMXSZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2N1)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2-Diazaspiro[4.5]decan-3-one](/img/structure/B11719480.png)

![7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride](/img/structure/B11719490.png)

![tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride](/img/structure/B11719502.png)
![Tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one](/img/structure/B11719503.png)


![Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate](/img/structure/B11719524.png)

![cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B11719531.png)

